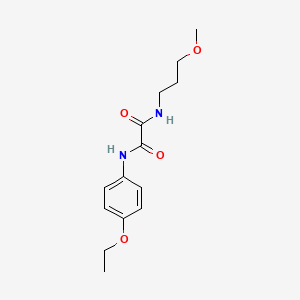
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide, also known as EPZ-5676, is a small molecule inhibitor that targets the histone methyltransferase DOT1L. DOT1L is responsible for the methylation of histone H3 at lysine 79 (H3K79), a modification that is associated with transcriptional activation. The inhibition of DOT1L by EPZ-5676 has been shown to have therapeutic potential in the treatment of acute leukemia.
Mécanisme D'action
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide works by inhibiting the activity of DOT1L, which is required for the methylation of H3K79. The methylation of H3K79 is associated with transcriptional activation, and the inhibition of DOT1L by 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide leads to the downregulation of genes that are required for the survival and proliferation of leukemia cells.
Biochemical and Physiological Effects
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been shown to induce apoptosis (programmed cell death) in leukemia cells and to inhibit their proliferation. In addition, 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been shown to induce the differentiation of leukemia cells, which is associated with a more favorable prognosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide in lab experiments include its specificity for DOT1L and its ability to selectively target MLL-rearranged leukemia cells. However, the limitations of using 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide include its toxicity and the potential for off-target effects.
Orientations Futures
There are several future directions for research on 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of combination therapies that include 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide and other drugs that target different pathways in leukemia cells. Another area of interest is the identification of biomarkers that can be used to predict the response of leukemia cells to 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide. Finally, the development of 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide analogs with improved pharmacokinetic properties and reduced toxicity is also an area of active research.
Applications De Recherche Scientifique
1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied in preclinical models of acute leukemia and has shown promising results. In a study published in the journal Nature in 2011, 1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide was shown to selectively inhibit the growth of MLL-rearranged leukemia cells in vitro and in vivo. MLL-rearranged leukemia is a subtype of acute leukemia that is associated with poor prognosis and is often resistant to standard chemotherapy.
Propriétés
IUPAC Name |
1-ethyl-N-phenylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-2-14-9-11(8-12-14)17(15,16)13-10-6-4-3-5-7-10/h3-9,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQKGJZXAZESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-tert-butylphenoxy)methyl]-5-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4702743.png)

![3-(4-chlorophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4702756.png)
![N-(2,3-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4702761.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4702776.png)


![2,4-dichlorobenzyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4702796.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4702797.png)
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4702807.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4702836.png)

![2-{4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4702851.png)